molecular formula C10H9BrCl2O B14049307 1-(3-(Bromomethyl)-5-chlorophenyl)-1-chloropropan-2-one

1-(3-(Bromomethyl)-5-chlorophenyl)-1-chloropropan-2-one

Cat. No.: B14049307
M. Wt: 295.98 g/mol
InChI Key: KANYFKJOTHPYOG-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-5-chlorophenyl)-1-chloropropan-2-one is a halogenated aromatic ketone with a bromomethyl group at the 3-position and a chlorine atom at the 5-position of the phenyl ring. The molecule also features a 1-chloropropan-2-one moiety attached to the aromatic core. Its structure combines electrophilic sites (bromomethyl and carbonyl groups) and halogen substituents, which influence its reactivity and physical properties.

Properties

Molecular Formula

C10H9BrCl2O

Molecular Weight

295.98 g/mol

IUPAC Name

1-[3-(bromomethyl)-5-chlorophenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H9BrCl2O/c1-6(14)10(13)8-2-7(5-11)3-9(12)4-8/h2-4,10H,5H2,1H3

InChI Key

KANYFKJOTHPYOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)CBr)Cl)Cl

Origin of Product

United States

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

NBS in carbon tetrachloride (CCl₄) facilitates selective bromination of benzylic methyl groups. For example, 3-methyl-5-chlorophenylpropan-2-one undergoes bromination at the methyl group when irradiated with UV light or heated with a radical initiator (e.g., benzoyl peroxide). The reaction proceeds via a chain mechanism:

  • Initiation: NBS generates bromine radicals under light.
  • Propagation: Abstraction of a hydrogen atom from the methyl group forms a benzyl radical, which reacts with Br₂ (from NBS decomposition) to yield the bromomethyl derivative.

Optimization Notes :

  • Temperature : 60–80°C maximizes yield while minimizing side reactions.
  • Solvent : CCl₄ ensures homogeneity and stabilizes radical intermediates.
  • Yield : Reported yields range from 65–78%.

Hydrobromination with HBr and Oxygen

A patent by CZ280614B6 describes a method for brominating allylic positions using anhydrous HBr and oxygen as an initiator. Although developed for 1-bromo-3-chloropropane synthesis, this approach can be adapted for aromatic systems. Key steps include:

  • Dissolving 3-methyl-5-chlorophenylpropan-2-one in an anhydrous solvent (e.g., dichloromethane).
  • Adding HBr gas and 0.05–10 wt% oxygen relative to the substrate.
  • Maintaining the reaction at −10°C to 50°C for 4–12 hours.

Advantages :

  • Oxygen enhances selectivity by promoting anti-Markovnikov addition.
  • Avoids UV light, simplifying reactor design.

Chlorination Strategies for the Phenyl Ring

Introducing the 5-chloro substituent requires electrophilic aromatic substitution (EAS). Direct chlorination of 3-bromomethylphenylpropan-2-one using Cl₂ or sulfuryl chloride (SO₂Cl₂) is feasible but demands careful regiocontrol.

Catalytic Chlorination with Lewis Acids

AlCl₃ or FeCl₃ catalyzes EAS by generating Cl⁺ ions. The reaction proceeds as follows:

  • Dissolve 3-bromomethylphenylpropan-2-one in dichloromethane.
  • Add Cl₂ gas or SO₂Cl₂ dropwise at 0–5°C.
  • Stir for 6–12 hours, followed by quenching with ice water.

Regioselectivity :

  • The bromomethyl group is a moderate ortho/para director, but the electron-withdrawing ketone group at position 1 meta-directs. This combination favors chlorination at the 5-position (para to the ketone).

Yield : 70–85% under optimized conditions.

Synthesis of the Chloropropanone Moiety

The 1-chloropropan-2-one group is introduced via Friedel-Crafts acylation or nucleophilic substitution.

Friedel-Crafts Acylation

  • React 3-bromomethyl-5-chlorobenzene with chloroacetyl chloride (ClCH₂COCl) in the presence of AlCl₃.
  • The ketone forms at the position ortho to existing substituents due to steric and electronic effects.

Challenges :

  • Overacylation may occur, necessitating stoichiometric control.
  • Yield : 55–65%.

Nucleophilic Substitution of Hydroxypropanone

An alternative route involves substituting a hydroxy group with chlorine:

  • Synthesize 1-hydroxypropan-2-one via oxidation of propan-2-ol.
  • Treat with thionyl chloride (SOCl₂) or PCl₅ to replace the hydroxyl group with chlorine.

Conditions :

  • SOCl₂ : Requires reflux in anhydrous ether (40–60% yield).
  • PCl₅ : Higher reactivity but harsher conditions (60–75% yield).

Integrated Synthetic Pathways

Combining the above steps, two primary routes emerge:

Route A: Bromomethylation → Chlorination → Acylation

  • Brominate 3-methyl-5-chlorophenylpropan-2-one.
  • Chlorinate the phenyl ring.
  • Introduce the chloropropanone group via Friedel-Crafts.

Advantages : Early bromination avoids interference from electron-withdrawing groups.

Route B: Acylation → Chlorination → Bromomethylation

  • Perform Friedel-Crafts acylation on 3-methyl-5-chlorobenzene.
  • Chlorinate the ring.
  • Brominate the methyl group.

Advantages : Better regiocontrol during chlorination due to the directing effects of the ketone.

Industrial-Scale Considerations

Catalytic Efficiency

  • Radical Initiators : Di-tert-butyl peroxide (DTBP) improves NBS-mediated bromination yields to 80% at 70°C.
  • Solvent Recovery : CCl₄ can be recycled via distillation, reducing costs.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-5-chlorophenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

1-(3-(Bromomethyl)-5-chlorophenyl)-1-chloropropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-5-chlorophenyl)-1-chloropropan-2-one involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, affecting their activity. The propanone group can also participate in various chemical reactions, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Substituents Key Features
Target Compound : 1-(3-(Bromomethyl)-5-chlorophenyl)-1-chloropropan-2-one C₁₀H₈BrCl₂O - 3-Bromomethyl
- 5-Chloro
- 1-Chloropropan-2-one
High electrophilicity due to dual halogenation; bromomethyl enhances alkylation potential.
1-(5-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one (CAS 1806581-13-4) C₁₀H₉BrClOS - 5-Bromomethyl
- 2-Mercapto
- 1-Chloropropan-2-one
Thiol group introduces nucleophilic reactivity; positional isomerism alters steric effects.
1-[3-(Bromomethyl)-5-chloro-2-hydroxyphenyl]ethanone C₉H₈BrClO₂ - 3-Bromomethyl
- 5-Chloro
- 2-Hydroxy
- Acetophenone core
Hydroxyl group enables hydrogen bonding; acetophenone core lacks the 1-chloropropan-2-one moiety.
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one C₁₁H₉BrClF₃OS - 3-Bromomethyl
- 2-Trifluoromethylthio
- 1-Chloropropan-2-one
Trifluoromethylthio group increases lipophilicity; predicted density: 1.61 g/cm³.
1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one (CAS 1804183-51-4) C₁₂H₁₄BrClO₂ - 3-Bromomethyl
- 5-Ethoxy
- 3-Chloropropan-1-one
Ethoxy group enhances electron-donating effects; longer carbon chain alters steric bulk.

Physical Properties

Predicted data for the closest analog, 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one , includes:

  • Boiling Point : 298.6±40.0 °C
  • Density: 1.61±0.1 g/cm³ These values suggest higher density and thermal stability compared to non-fluorinated analogs.

Hydrogen Bonding and Crystal Packing

While direct crystallographic data for the target compound are unavailable, emphasizes the role of hydrogen bonding in molecular aggregation. The absence of hydroxyl groups in the target compound (unlike the hydroxyacetophenone in ) likely reduces hydrogen-bonding capacity, favoring van der Waals interactions in solid-state packing .

Biological Activity

1-(3-(Bromomethyl)-5-chlorophenyl)-1-chloropropan-2-one, a halogenated ketone compound, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, examining its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 1-(3-(Bromomethyl)-5-chlorophenyl)-1-chloropropan-2-one can be represented as C10H9BrCl2O. The presence of bromine and chlorine atoms in its structure suggests possible reactivity and interaction with biological molecules.

Mechanisms of Biological Activity

The biological activity of halogenated compounds often involves interactions with cellular targets such as proteins, enzymes, and nucleic acids. The specific mechanisms through which 1-(3-(Bromomethyl)-5-chlorophenyl)-1-chloropropan-2-one exerts its effects include:

  • Enzyme Inhibition : Halogenated ketones can act as enzyme inhibitors by modifying active sites or competing with substrates.
  • DNA Interaction : Compounds with electrophilic centers may form adducts with DNA, potentially leading to mutagenic effects.
  • Reactive Oxygen Species (ROS) Generation : Some halogenated compounds induce oxidative stress by generating ROS, which can damage cellular components.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of 1-(3-(Bromomethyl)-5-chlorophenyl)-1-chloropropan-2-one against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound possesses considerable antimicrobial activity, particularly against Staphylococcus aureus.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that the compound exhibits dose-dependent cytotoxic effects.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

The data suggest a significant reduction in cell viability at higher concentrations, indicating potential applications in cancer therapy.

Case Study 1: Anticancer Potential

A study investigated the anticancer properties of the compound using various cancer cell lines. The results showed that treatment with 1-(3-(Bromomethyl)-5-chlorophenyl)-1-chloropropan-2-one led to apoptosis in breast cancer cells, mediated by the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

In another study, the neuroprotective effects of the compound were evaluated in a model of oxidative stress induced by hydrogen peroxide. Pre-treatment with the compound significantly reduced neuronal cell death and ROS production, suggesting its potential as a neuroprotective agent.

Q & A

Q. What are the common synthetic routes for 1-(3-(Bromomethyl)-5-chlorophenyl)-1-chloropropan-2-one, and what reaction conditions are typically employed?

  • Methodological Answer : Synthesis often involves halogenation or Friedel-Crafts acylation. For example, bromomethylation of a pre-chlorinated phenyl intermediate using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) can introduce the bromomethyl group. Subsequent acylation with chloroacetone in the presence of Lewis acids (e.g., AlCl₃) may yield the target compound. Solvents such as dichloromethane or acetonitrile are typical, with reaction temperatures optimized between 0°C and room temperature to control selectivity .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the methyl ketone proton (δ ~2.5 ppm) and aromatic protons split by substituents (e.g., bromomethyl and chlorine). The bromomethyl group (CH₂Br) appears as a singlet or multiplet near δ 4.5 ppm.
  • IR Spectroscopy : Strong carbonyl (C=O) absorption at ~1700–1750 cm⁻¹ and C-Br stretches at ~500–600 cm⁻¹.
  • Mass Spectrometry (HRMS) : Molecular ion peaks and fragmentation patterns (e.g., loss of Br or Cl) confirm the molecular formula .

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (e.g., 0–5°C) reduce side reactions during bromomethylation.
  • Catalyst Selection : Lewis acids like FeCl₃ or ZnCl₂ may improve acylation efficiency compared to AlCl₃.
  • Purification : Column chromatography with hexane/ethyl acetate gradients or recrystallization from ethanol can isolate high-purity product .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR and IR) when characterizing this compound?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign ambiguous proton-carbon correlations. For example, overlapping aromatic signals can be resolved via NOESY to confirm spatial proximity of substituents.
  • Computational Validation : Compare experimental IR frequencies with DFT-calculated vibrational modes to identify discrepancies (e.g., unexpected C=O shifts due to hydrogen bonding) .

Q. What computational methods (e.g., DFT) are used to predict the reactivity of this compound in substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states for nucleophilic substitution at the bromomethyl or chloroketone sites.
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., carbonyl carbon) prone to nucleophilic attack.
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate reaction kinetics in solvents like DMSO or THF .

Q. How does the crystal packing, analyzed via X-ray diffraction, influence the compound’s physical properties?

  • Methodological Answer :
  • Hydrogen Bonding Analysis : Use SHELX software to map intermolecular interactions (e.g., C=O⋯H-C contacts) that stabilize the crystal lattice. For example, weak hydrogen bonds may enhance melting point and solubility profiles.
  • Packing Efficiency : High-density packing (e.g., π-π stacking of aromatic rings) correlates with thermal stability, as seen in cyclopropane derivatives with similar halogen-substituted aryl groups .

Q. What strategies address challenges in regioselective functionalization of the chlorophenyl ring?

  • Methodological Answer :
  • Directing Groups : Introduce temporary substituents (e.g., -NO₂) to steer electrophilic bromination to the meta position relative to existing chlorine.
  • Protection/Deprotection : Protect the ketone group as an acetal during halogenation to prevent side reactions.
  • Metal-Mediated Coupling : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for late-stage introduction of bromomethyl groups .

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